molecular formula C22H25N3O B11630662 4-(Piperidin-1-yl)-2-(4-propoxyphenyl)quinazoline

4-(Piperidin-1-yl)-2-(4-propoxyphenyl)quinazoline

Cat. No.: B11630662
M. Wt: 347.5 g/mol
InChI Key: UHEWXZDBPPWQNB-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-2-(4-propoxyphenyl)quinazoline is a synthetic organic compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-2-(4-propoxyphenyl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or formic acid.

    Substitution Reactions: The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups on the quinazoline core.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through etherification reactions using 4-propoxyphenol and appropriate activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-2-(4-propoxyphenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: As a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-2-(4-propoxyphenyl)quinazoline depends on its specific biological target. In general, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The piperidinyl and propoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

4-(Piperidin-1-yl)-2-(4-propoxyphenyl)quinazoline can be compared with other quinazoline derivatives, such as:

    4-(Piperidin-1-yl)-2-phenylquinazoline: Lacks the propoxy group, which may affect its biological activity and chemical properties.

    4-(Morpholin-4-yl)-2-(4-propoxyphenyl)quinazoline: Contains a morpholine group instead of a piperidine group, which may influence its pharmacological profile.

    4-(Piperidin-1-yl)-2-(4-methoxyphenyl)quinazoline: Contains a methoxy group instead of a propoxy group, which may alter its chemical reactivity and biological activity.

The unique combination of the piperidinyl and propoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

4-piperidin-1-yl-2-(4-propoxyphenyl)quinazoline

InChI

InChI=1S/C22H25N3O/c1-2-16-26-18-12-10-17(11-13-18)21-23-20-9-5-4-8-19(20)22(24-21)25-14-6-3-7-15-25/h4-5,8-13H,2-3,6-7,14-16H2,1H3

InChI Key

UHEWXZDBPPWQNB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCCC4

Origin of Product

United States

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